(R)-4,5-Isopropylidene-2-pentenol
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7,9H,5-6H2,1-2H3/b4-3+/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYZQEWPEYGVRU-KGGZQZJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)/C=C/CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for R 4,5 Isopropylidene 2 Pentenol
Fundamental Reaction Pathways and Starting Material Considerations
The logical precursor to (R)-4,5-Isopropylidene-2-pentenol is the chiral triol, (4R)-pent-2-ene-1,4,5-triol. The synthesis of this precursor is achieved through asymmetric methods, and its subsequent protection yields the target compound. The initial step in this sequence, from a retrosynthetic perspective, involves the protection of the 4,5-diol.
Diol Protection via Acid-Catalyzed Acetal (B89532) Formationmdpi.com
The protection of 1,2-diols as cyclic acetals is a common and effective strategy to mask their reactivity while performing chemical transformations on other parts of a molecule. For the synthesis of this compound, the vicinal diol at the C4 and C5 positions of the precursor is protected by reacting it with acetone (B3395972) or an acetone equivalent, typically under acidic catalysis, to form a stable five-membered ring known as an acetonide or isopropylidene ketal. pearson.comorganic-chemistry.org This reaction is reversible and driven to completion by removing the water generated during the reaction. libretexts.org
The successful formation of the isopropylidene acetal requires careful optimization of reaction conditions to ensure high yield and prevent unwanted side reactions. The choice of acid catalyst is critical; both Brønsted and Lewis acids are commonly employed. organic-chemistry.org Solvents are typically chosen to be non-reactive and to facilitate water removal.
Key Optimization Parameters:
Catalyst: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) are standard. Lewis acids such as zirconium tetrachloride (ZrCl₄) or indium(III) trifluoromethanesulfonate (B1224126) can also be effective, sometimes offering higher chemoselectivity. organic-chemistry.org Perchloric acid adsorbed on silica (B1680970) gel has been noted as a highly efficient and reusable catalyst. organic-chemistry.org
Solvent: Anhydrous acetone can serve as both the protecting group source and the solvent. Alternatively, non-polar solvents like toluene (B28343) or dichloromethane (B109758) (CH₂Cl₂) are used, which require a separate acetone source, such as 2,2-dimethoxypropane, which also acts as a water scavenger. organic-chemistry.org When using toluene, a Dean-Stark apparatus is often employed to azeotropically remove water and drive the equilibrium toward the product. organic-chemistry.orglibretexts.org
Temperature: Reactions are typically run from room temperature to the reflux temperature of the solvent, depending on the reactivity of the diol and the chosen catalyst system.
Time: Reaction times can vary from under an hour to overnight, which can be monitored by techniques like thin-layer chromatography (TLC) to determine completion.
Table 1: Typical Conditions for Acid-Catalyzed Isopropylidene Acetal Formation
| Parameter | Common Reagents/Conditions | Purpose | Reference(s) |
|---|---|---|---|
| Protecting Agent | Acetone, 2,2-Dimethoxypropane | Source of the isopropylidene group | organic-chemistry.org |
| Catalyst | p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), ZrCl₄ | To protonate the carbonyl and activate it for nucleophilic attack | organic-chemistry.orgorganic-chemistry.org |
| Solvent | Acetone, Toluene, Dichloromethane (CH₂Cl₂) | To dissolve reactants and facilitate the reaction | organic-chemistry.org |
| Water Removal | Dean-Stark trap (with Toluene), Molecular Sieves, 2,2-Dimethoxypropane | To shift the reaction equilibrium towards the acetal product | organic-chemistry.orglibretexts.org |
| Temperature | 20°C to 110°C (Refluxing Toluene) | To control the reaction rate | organic-chemistry.org |
For a substrate like (4R)-pent-2-ene-1,4,5-triol, the stereocenter at C4 is already established. The process of acetal formation itself, under standard conditions, does not directly involve breaking bonds at the chiral center and therefore does not pose a direct risk of racemization at C4.
However, challenges to stereochemical integrity are indirect. The use of overly harsh acidic conditions or excessively high temperatures can lead to side reactions that may compromise the enantiomeric purity of the sample. Potential side reactions include:
Acid-catalyzed dehydration of the allylic alcohol at C1.
Migration of the double bond.
Other degradation pathways that could potentially lead to a complex mixture, making the isolation of the desired pure enantiomer difficult.
Asymmetric Catalysis in Enantioselective Production
The key to synthesizing the (R)-enantiomer of the target molecule is the initial creation of the chiral diol from a prochiral precursor. Asymmetric catalysis provides the most elegant and efficient means to achieve this, establishing the desired stereocenter with high enantioselectivity.
Sharpless Asymmetric Dihydroxylation Approachesmdpi.com
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used chemical reaction for the enantioselective synthesis of vicinal diols from prochiral alkenes. nih.govencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the dihydroxylation to one face of the double bond. mdpi.comwikipedia.org For the synthesis of the precursor to this compound, the ideal starting material would be a substrate like (E)-pent-2-en-4-ol, where the terminal double bond is selectively dihydroxylated.
The reaction is renowned for its reliability, high enantioselectivity, and broad substrate scope. wikipedia.org A stoichiometric oxidant is required to regenerate the Os(VIII) catalyst in the catalytic cycle, allowing for the use of only a small, substoichiometric amount of the highly toxic and expensive osmium tetroxide. wikipedia.orgorganic-chemistry.org
The effectiveness of the Sharpless Asymmetric Dihydroxylation hinges on its catalytic system, which has been optimized and is commercially available as pre-mixed formulations known as AD-mix. encyclopedia.puborganic-chemistry.org These mixtures contain all the necessary reagents, simplifying the experimental procedure.
Components of the Sharpless Asymmetric Dihydroxylation Catalytic System:
Osmium Source: Potassium osmate, K₂OsO₂(OH)₄, is typically used as it is less volatile and safer to handle than osmium tetroxide. nih.gov
Stoichiometric Oxidant: Potassium ferricyanide, K₃Fe(CN)₆, is the most common re-oxidant in the AD-mix formulations. wikipedia.org N-methylmorpholine N-oxide (NMO) is another effective alternative. wikipedia.orgorganic-chemistry.org
Chiral Ligand: The choice of ligand dictates the facial selectivity of the dihydroxylation and thus the absolute stereochemistry of the resulting diol. These ligands are dimeric cinchona alkaloid derivatives, typically based on dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). mdpi.comwikipedia.org
(DHQ)₂PHAL: A derivative of dihydroquinine, used in AD-mix-α .
(DHQD)₂PHAL: A derivative of dihydroquinidine, used in AD-mix-β .
Additive: A base, such as potassium carbonate (K₂CO₃), is included to maintain an optimal pH, as the reaction is faster under slightly basic conditions. organic-chemistry.orgnih.gov Methanesulfonamide is sometimes added to improve the rate and enantioselectivity for certain substrates. wikipedia.org
The chiral ligand binds to the osmium center, creating a chiral pocket that envelops the alkene substrate. This binding accelerates the rate of dihydroxylation and forces the alkene to approach the oxidant from a specific face, leading to high enantioselectivity. wikipedia.orggoogle.com For most classes of alkenes, AD-mix-β delivers the (R,R)-diol, while AD-mix-α delivers the (S,S)-diol. Therefore, to produce the (4R)-diol precursor, AD-mix-β containing the (DHQD)₂PHAL ligand would typically be the reagent of choice.
Table 2: Components of AD-mix Formulations for Sharpless Asymmetric Dihydroxylation
| Component | AD-mix-α | AD-mix-β | Function | Reference(s) |
|---|---|---|---|---|
| Chiral Ligand | (DHQ)₂PHAL | (DHQD)₂PHAL | Controls enantioselectivity; accelerates reaction | encyclopedia.pubwikipedia.orgnih.gov |
| Osmium Catalyst | K₂OsO₂(OH)₄ | K₂OsO₂(OH)₄ | The active dihydroxylating agent | nih.gov |
| Stoichiometric Oxidant | K₃Fe(CN)₆ | K₃Fe(CN)₆ | Regenerates the Os(VIII) catalyst | wikipedia.orgnih.gov |
| Base | K₂CO₃ | K₂CO₃ | Maintains optimal pH for the reaction | nih.gov |
| Typical Product | (S,S)-Diol | (R,R)-Diol | Stereochemical outcome for most alkenes | organic-chemistry.org |
Stereochemical Yields and Enantiomeric Excess Control
Achieving high stereochemical yields and controlling the enantiomeric excess (ee) are paramount in the synthesis of this compound. The R-configuration is often favored in both enzymatic and chiral catalyst systems. Synthetic routes have been developed that report yields as high as 99.3%, underscoring the industrial potential of these methods.
The control of enantioselectivity is often dictated by the choice of catalyst and reaction conditions. For instance, in reductions of corresponding ketones, the facial selectivity of the hydride attack determines the resulting stereochemistry of the alcohol. Models like the Felkin-Anh and Evans polar models can be applied to predict the preferred direction of nucleophilic attack, thereby guiding the selection of reagents and conditions to favor the desired (R)-enantiomer. youtube.com The careful selection of protecting groups and the strategic placement of stereocenters within the precursor molecule can also exert significant influence over the stereochemical outcome. youtube.com
Other Chiral Catalyst-Mediated Transformations
Beyond the more common approaches, various other chiral catalyst-mediated transformations are employed to synthesize enantiomerically pure compounds. For example, chiral N,N'-dioxide/cobalt(II) complexes have been successfully used to catalyze multistep cascade reactions, yielding chiral products with excellent diastereomeric ratios and enantiomeric excess values. rsc.org While not directly applied to this compound in the provided context, these types of catalytic systems represent a broader strategy in asymmetric synthesis that could be adapted. The development of novel catalysts is a continuous effort in the field, aiming to provide more efficient and selective methods for creating specific stereoisomers. thieme-connect.de
Biocatalytic Approaches: Kinetic Resolution Strategies
Biocatalysis offers a powerful and green alternative for obtaining enantiomerically pure compounds. Kinetic resolution, a key strategy in this domain, relies on the differential reaction rates of enantiomers with an enzyme.
The selection of the enzyme is critical for the success of a kinetic resolution. Lipases are a class of enzymes that have demonstrated exceptional utility in this area. For instance, Candida antarctica lipase (B570770) B (CAL-B) is frequently used to selectively hydrolyze the (S)-enantiomer of a racemic acetate (B1210297) precursor of 4,5-isopropylidene-2-pentenol. This leaves the desired (R)-alcohol unreacted and in high enantiomeric purity (>98% ee). Similarly, lipases from Candida rugosa have been employed for the kinetic resolution of other racemic alcohols, highlighting the broad applicability of these biocatalysts. nih.govresearchgate.net The specificity of the lipase for one enantiomer over the other is the cornerstone of this method's effectiveness. nih.gov
| Enzyme | Substrate | Selectivity | Enantiomeric Excess (ee) |
| Candida antarctica lipase B (CAL-B) | Racemic 4,5-isopropylidene-2-pentenyl acetate | Hydrolyzes (S)-enantiomer | >98% for (R)-alcohol |
| Candida rugosa lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Acetylates (S)-enantiomer | E-value = 67.5 nih.gov |
The design of the substrate molecule can significantly impact the enantioselectivity of a biocatalytic reaction. By modifying the structure of the racemic precursor, the interaction with the enzyme's active site can be optimized to favor the transformation of one enantiomer. For example, using vinyl acetate as an acylating agent instead of ethyl acetate in the lipase-catalyzed resolution of a myo-inositol derivative increased the conversion from 34% to over 49% while maintaining an exceptionally high ee of >99%. core.ac.uk This demonstrates that even subtle changes to the substrate or acyl donor can have a profound effect on the reaction's efficiency and selectivity. Rational design of the substrate, often guided by computational modeling of the enzyme's active site, can lead to dramatic improvements in enantioselectivity. nih.gov
Chemoenzymatic Synthesis Combinations
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis to create efficient and highly selective reaction sequences. nih.gov This approach often involves using a chemical step to create a racemic or prochiral intermediate, which is then subjected to an enzymatic step for stereoselective transformation. For instance, a racemic precursor can be synthesized chemically, followed by a lipase-catalyzed kinetic resolution to isolate the desired enantiomer. core.ac.uk
This strategy is particularly powerful as it allows for the use of a wide range of chemical reactions to build molecular complexity, while relying on the high selectivity of enzymes to introduce chirality. An example of this synergy is the synthesis of a building block where a chemical reaction creates a racemic alcohol, which is then resolved using a lipase to yield the enantiomerically pure product. researchgate.net The development of one-pot chemoenzymatic methods, where both chemical and enzymatic reactions occur in the same reactor, further enhances the efficiency and scalability of this approach. nih.gov
Academic Laboratory Synthesis Routes
In the academic setting, the synthesis of this compound typically originates from readily available chiral precursors, with a key focus on reactions that proceed with high stereocontrol. A common and effective strategy involves the use of (R)-glyceraldehyde acetonide, a derivative of glycerol, which provides the necessary stereocenter.
Multi-step Sequences and Yield Optimization (e.g., Reduction of Ketone Intermediates)
A prevalent multi-step synthesis for this compound involves a two-stage process: an olefination reaction to construct the carbon backbone, followed by a stereoselective reduction of a carbonyl intermediate. The Horner-Wadsworth-Emmons (HWE) reaction is a favored method for the olefination step due to its general reliability in producing the thermodynamically more stable (E)-alkene, which corresponds to the desired stereochemistry in the final product.
The synthesis commences with (R)-glyceraldehyde acetonide. This aldehyde is reacted with a phosphonate (B1237965) ylide in an HWE reaction. For instance, the use of a phosphonate reagent like triethyl phosphonoacetate can be employed. The reaction is typically carried out in the presence of a base, such as sodium hydride or lithium hydroxide (B78521), in an appropriate solvent like tetrahydrofuran (B95107) (THF). Optimization studies on similar HWE reactions have shown that solvent-free conditions or the use of specific bases like LiOH·H₂O can lead to high (E)-selectivity (95–99%) and excellent yields (83–97%). researchgate.net
This olefination step results in the formation of an α,β-unsaturated ester. This intermediate then requires reduction of the ester functionality to the corresponding allylic alcohol. A common reagent for this transformation is diisobutylaluminium hydride (DIBAL-H), which is known for its ability to reduce esters to primary alcohols.
Alternatively, the HWE reaction can be performed with a phosphonate that leads to an α,β-unsaturated ketone (an enone). This enone intermediate must then be reduced to the target allylic alcohol. The key challenge in this step is to achieve a stereoselective reduction of the ketone to the desired (R)-alcohol, avoiding the formation of the diastereomeric (S)-alcohol. Chiral reducing agents are often employed for this purpose. Reagents such as those derived from lithium aluminum hydride (LiAlH₄) modified with chiral ligands, for example, (R)- or (S)-BINAL-H, have demonstrated high enantioselectivity in the reduction of prochiral ketones. uwindsor.ca The choice of the chiral ligand and reaction conditions, including temperature, is critical in directing the stereochemical outcome of the reduction.
Table 1: Illustrative Multi-step Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |
| 1 | Horner-Wadsworth-Emmons Olefination | (R)-Glyceraldehyde acetonide | Phosphonate ylide (e.g., from triethyl phosphonoacetate), Base (e.g., NaH, LiOH) | (R)-ethyl 4,5-isopropylidene-2-pentenoate | High |
| 2 | Reduction | (R)-ethyl 4,5-isopropylidene-2-pentenoate | Diisobutylaluminium hydride (DIBAL-H) | This compound | Good to High |
Scalability Considerations for Industrial Production
Transitioning a laboratory-scale synthesis to an industrial process introduces a new set of challenges that prioritize safety, cost-effectiveness, efficiency, and environmental impact. For the synthesis of this compound, several factors must be considered for successful scale-up.
The choice of starting materials is a primary consideration. (R)-glyceraldehyde acetonide is derived from glycerol, a readily available and relatively inexpensive byproduct of biodiesel production, making it an economically viable starting point for large-scale synthesis.
The reagents used in each step need to be evaluated for their cost, availability, and safety on a large scale. While reagents like DIBAL-H and LiAlH₄ are highly effective, they are also pyrophoric and require specialized handling procedures, which can increase capital and operational costs. The investigation of alternative, safer, and more cost-effective reducing agents is a key aspect of process development.
The Horner-Wadsworth-Emmons reaction itself offers some advantages for industrial application. The phosphonate byproducts are water-soluble and can be easily removed by extraction, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. researchgate.net However, the use of strong bases like sodium hydride on a large scale also presents safety challenges. The development of processes using milder bases, such as lithium hydroxide or even catalytic amounts of a strong base, is desirable.
Process intensification strategies are crucial for making the synthesis more efficient and sustainable. This can include the development of continuous flow processes. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for telescoping reactions, where the output of one reactor is fed directly into the next without intermediate workup and purification. nih.gov This can significantly reduce processing time, solvent usage, and waste generation. For the synthesis of chiral allylic alcohols, continuous flow systems can allow for precise control over reaction parameters, which is critical for maintaining high stereoselectivity.
Furthermore, the development of catalytic processes is highly desirable for industrial applications. For the reduction step, employing a catalytic amount of a chiral catalyst for hydrogenation would be more atom-economical and environmentally friendly than using stoichiometric amounts of a chiral hydride reagent.
Finally, purification methods must be amenable to large-scale operations. Chromatography, while common in the laboratory, is often expensive and time-consuming on an industrial scale. Crystallization, distillation, and extraction are preferred methods for purification. The design of the synthesis route should ideally lead to a final product that can be easily purified by one of these methods.
Reactivity and Derivatization Strategies of R 4,5 Isopropylidene 2 Pentenol
Chemical Transformations of the Hydroxyl Group
The primary hydroxyl group is a key site for transformations, allowing for the introduction of various functionalities and modification of the carbon skeleton's oxidation state.
Oxidation Reactions to Carbonyl Derivatives (Ketones and Aldehydes)
The primary allylic alcohol of (R)-4,5-Isopropylidene-2-pentenol can be selectively oxidized to the corresponding aldehyde, (R)-4,5-isopropylidenedioxy-2-pentenal. This transformation is crucial for subsequent carbon-carbon bond-forming reactions. A variety of reagents can be employed for this purpose, with the choice often dictated by the desired selectivity and the presence of other sensitive functional groups.
Common oxidizing agents include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). Swern oxidation, using oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine, is another effective method that operates under mild conditions, minimizing the risk of over-oxidation or side reactions.
| Oxidizing Agent | Product | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | (R)-4,5-isopropylidenedioxy-2-pentenal | CH₂Cl₂, room temperature |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | (R)-4,5-isopropylidenedioxy-2-pentenal | CH₂Cl₂, -78 °C to room temperature |
| Dess-Martin Periodinane (DMP) | (R)-4,5-isopropylidenedioxy-2-pentenal | CH₂Cl₂, room temperature |
This table presents common reagents for the oxidation of this compound. The conditions can be optimized based on the specific substrate and desired outcome.
Reduction Reactions to Saturated Alcohols
The alkene functionality within this compound can be reduced to the corresponding saturated alcohol, (R)-4,5-isopropylidenedioxy-1-pentanol. This transformation is typically achieved through catalytic hydrogenation.
Commonly used catalysts include palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can influence the efficiency and selectivity of the reduction.
| Catalyst | Product | Typical Conditions |
| Palladium on Carbon (Pd/C) | (R)-4,5-isopropylidenedioxy-1-pentanol | H₂ (1 atm), Methanol or Ethanol, room temperature |
| Platinum(IV) Oxide (PtO₂) | (R)-4,5-isopropylidenedioxy-1-pentanol | H₂ (1-3 atm), Ethanol or Acetic Acid, room temperature |
This table outlines standard catalytic systems for the reduction of the alkene in this compound. The specific parameters may be adjusted to achieve optimal results.
Substitution Reactions for Functional Group Modification
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate. This tosylate can then be displaced by various nucleophiles, such as halides, azides, or cyanides, to introduce new functionalities at the C1 position.
Reactivity of the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to various electrophilic addition reactions. These reactions are fundamental for further functionalization of the molecule.
Key reactions involving the alkene include:
Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. The stereochemistry of the starting material influences the stereochemical outcome of the epoxidation.
Dihydroxylation: Both syn- and anti-dihydroxylation can be achieved. Syn-dihydroxylation can be performed using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). Anti-dihydroxylation can be achieved through epoxidation followed by acid- or base-catalyzed ring-opening.
Halogenation: The addition of halogens, such as bromine (Br₂) or iodine (I₂), across the double bond proceeds via a halonium ion intermediate, leading to the corresponding dihalide.
Protective Group Chemistry in Multi-step Synthesis
The isopropylidene group in this compound serves as a protecting group for the vicinal diol functionality. researchgate.net This ketal is stable under a variety of reaction conditions, including many oxidation, reduction, and nucleophilic substitution reactions. researchgate.net This stability allows for selective manipulation of the hydroxyl and alkene groups without affecting the diol. researchgate.net
The isopropylidene group can be selectively removed (deprotected) under acidic conditions, typically using aqueous solutions of acids like acetic acid or trifluoroacetic acid, to regenerate the diol. researchgate.net The ease of its introduction and removal makes the isopropylidene group a valuable tool in multi-step organic synthesis.
Stability in Various Reaction Environments
The stability of this compound is contingent on the reaction conditions employed. The isopropylidene ketal is generally stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents that are compatible with alcohols and alkenes.
However, it is sensitive to acidic conditions, which can lead to the cleavage of the ketal. Therefore, reactions that generate acidic byproducts or require strongly acidic environments must be carefully considered to avoid unintended deprotection. The allylic alcohol moiety may also be susceptible to rearrangement or elimination under certain acidic or thermal conditions.
Comparison with Ester and Aldehyde Analogs
The reactivity of this compound and its derivatization potential are intrinsically linked to the functional groups present in its structure, primarily the allylic alcohol. To understand its chemical behavior, it is instructive to compare it with its corresponding ester and aldehyde analogs: (R)-4,5-isopropylidene-2-pentenyl acetate (B1210297) and (R)-4,5-isopropylidene-2-pentenal. The presence of the alcohol, ester, or aldehyde functionality at the C-1 position dramatically alters the electronic nature and steric environment of the molecule, thereby dictating its reactivity towards various reagents and reaction conditions.
The fundamental difference lies in the oxidation state of the C-1 carbon and the nature of the substituent. In the parent alcohol, the hydroxyl group (-OH) can act as a nucleophile and a weak leaving group. In the ester analog (e.g., acetate), the acetyl group (-OAc) is a better leaving group than the hydroxyl group, making the molecule more susceptible to nucleophilic substitution at the allylic position. In the aldehyde analog, the carbonyl group (-CHO) transforms the C-1 carbon into an electrophilic center, making it prone to nucleophilic attack.
General principles of organic chemistry suggest a hierarchy of electrophilicity among these functional groups. Aldehydes are generally more electrophilic than ketones, which in turn are significantly more electrophilic than esters. This is attributed to both steric and electronic factors. The single hydrogen atom attached to the carbonyl carbon in an aldehyde offers less steric hindrance to an incoming nucleophile compared to the larger alkyl or aryl groups in a ketone. Electronically, the carbonyl carbon of an aldehyde is more electron-deficient than that of a ketone or an ester. The additional oxygen atom in the ester group can donate lone-pair electron density to the carbonyl carbon through resonance, thus reducing its electrophilicity.
The allylic nature of these compounds introduces additional layers of reactivity. The double bond can participate in various reactions, and its presence can stabilize intermediates, such as carbocations, through resonance. This stabilization is a key factor in nucleophilic substitution reactions at the allylic position.
A comparative overview of the reactivity of these three analogs is presented in the table below, based on established chemical principles.
| Functional Group | Key Reactive Site(s) | General Reactivity Profile | Common Transformations |
| Alcohol | Nucleophilic Oxygen, α-Carbon (with activation) | Nucleophilic; requires activation for substitution reactions. | Oxidation, Esterification, Etherification, Substitution (after activation) |
| Ester | Electrophilic Carbonyl Carbon, α-Carbon | Susceptible to nucleophilic substitution at the allylic position; carbonyl is a weak electrophile. | Saponification, Transesterification, Allylic substitution |
| Aldehyde | Electrophilic Carbonyl Carbon, α-Hydrogen | Highly electrophilic at the carbonyl carbon; susceptible to nucleophilic addition. | Nucleophilic Addition, Reduction, Oxidation, Aldol-type reactions |
Detailed Research Findings
While direct, side-by-side comparative studies on the reactivity of this compound and its specific ester and aldehyde analogs are not extensively documented in publicly available literature, the reactivity of each class of compound is well-established.
Allylic Alcohols: The hydroxyl group of an allylic alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C-1 position, the -OH group must first be activated. This is typically achieved by protonation in the presence of a strong acid or by converting it into a better leaving group, such as a tosylate or a halide. For instance, the reaction of an allylic alcohol with a hydrogen halide proceeds via an SN1 mechanism, facilitated by the formation of a resonance-stabilized allylic carbocation. The oxygen atom of the alcohol itself can act as a nucleophile in reactions such as the Williamson ether synthesis. Furthermore, allylic alcohols are readily oxidized to the corresponding aldehydes or carboxylic acids using a variety of oxidizing agents.
Allylic Esters: In an allylic ester, such as the acetate analog, the ester group is a better leaving group than the hydroxyl group. This makes the molecule more amenable to nucleophilic substitution reactions, often catalyzed by transition metals like palladium. Palladium-catalyzed allylic alkylation, for example, proceeds through the formation of a π-allyl palladium intermediate, which can then be attacked by a wide range of nucleophiles. The carbonyl group of the ester is generally less reactive towards nucleophiles than the carbonyl of an aldehyde or ketone due to resonance stabilization from the adjacent oxygen atom.
Allylic Aldehydes: The aldehyde analog, (R)-4,5-isopropylidene-2-pentenal, exhibits the characteristic reactivity of α,β-unsaturated aldehydes. The carbonyl carbon is a primary electrophilic site, readily undergoing 1,2-addition with strong, non-stabilized nucleophiles like Grignard reagents or organolithium compounds. Weaker, stabilized nucleophiles, such as enamines or cuprates, tend to favor 1,4-conjugate addition to the β-carbon. The aldehyde can be easily reduced to the corresponding primary alcohol or oxidized to a carboxylic acid. The presence of α-hydrogens also allows for reactions such as the aldol (B89426) condensation under appropriate basic or acidic conditions.
Applications of R 4,5 Isopropylidene 2 Pentenol As a Chiral Synthon
Role in the Synthesis of Complex Organic Molecules
(R)-4,5-Isopropylidene-2-pentenol serves as a fundamental intermediate in the assembly of more elaborate organic structures. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations. Chemists can selectively modify these functional groups through reactions such as oxidation, reduction, and substitution to introduce new functionalities and build molecular complexity. For instance, the hydroxyl group can be oxidized to form the corresponding ketone or aldehyde, while the double bond can participate in addition reactions. This versatility makes it an invaluable tool for synthetic chemists aiming to construct complex target molecules with high precision.
Precursor for Bioactive Compound Development
The specific three-dimensional arrangement of atoms in this compound makes it an ideal starting material for the synthesis of biologically active compounds, where stereochemistry often plays a crucial role in determining efficacy and selectivity.
Pharmaceutical Intermediates and Drug Discovery
In the realm of medicinal chemistry, this chiral synthon is instrumental in the development of pharmaceutical intermediates and in the broader process of drug discovery. Its inherent chirality is often transferred to the final drug molecule, which is critical as different enantiomers of a drug can have vastly different pharmacological effects. The compound's structure can be found within or used to construct the core of various therapeutic agents. For example, it is a key component in the synthesis of prostaglandins, which are involved in a wide range of physiological processes, and carbocyclic nucleosides, which are a class of antiviral and anticancer agents. google.com The ability to synthesize these complex molecules with high enantiomeric purity is a significant advantage in the development of new and more effective medicines.
Agrochemical Synthesis
The application of this compound extends to the agrochemical industry. Similar to pharmaceuticals, the biological activity of pesticides and herbicides is often dependent on their stereochemistry. By utilizing this chiral building block, chemists can design and synthesize agrochemicals with enhanced potency and selectivity, potentially leading to more effective and environmentally benign crop protection solutions.
Natural Product Total Synthesis
The total synthesis of natural products, often characterized by their intricate and stereochemically dense structures, represents a significant challenge in organic chemistry. This compound has proven to be a valuable asset in this demanding field. uni-mainz.de
Strategic Incorporation of Chiral Centers
A key strategy in total synthesis is the use of the "chiral pool," which involves utilizing readily available, enantiomerically pure compounds from nature as starting materials. nih.gov this compound is a prime example of a chiral synthon that allows for the direct and strategic incorporation of a specific chiral center into the target natural product. rsc.orgresearchgate.net This approach significantly simplifies the synthetic route by avoiding the need for complex asymmetric reactions to set the desired stereochemistry. Its rigid framework and defined stereocenters serve as a reliable anchor around which the rest of the natural product's structure can be assembled. This has been demonstrated in the synthesis of various complex natural products where the stereochemistry of the final molecule is critical for its biological activity. nih.govnih.gov
Contributions to Materials Science
Beyond its traditional roles in organic and medicinal chemistry, this compound and similar chiral building blocks are finding applications in materials science. mdpi.com The incorporation of chiral units into polymers and other materials can impart unique properties, such as chiroptical activity, which is the differential interaction with left and right-handed circularly polarized light. This has potential applications in areas like optical materials and ion exchange membranes. magtech.com.cn While the direct application of this compound in materials science is an emerging area, the principles of using chiral synthons to control the three-dimensional structure of materials are well-established and point towards future possibilities.
Integration into Chiral Pool Strategies
The principle of chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. nih.govnih.gov This strategy is highly efficient as it circumvents the need for de novo asymmetric synthesis, directly incorporating a pre-existing stereocenter into the synthetic target. Among the array of natural chiral building blocks, such as amino acids and terpenes, carbohydrate-derived synthons are of paramount importance. nih.gov this compound, and its direct precursor (R)-glyceraldehyde acetonide, are exemplary C3 chiral building blocks that have been extensively utilized in this context. documentsdelivered.com
(R)-glyceraldehyde acetonide is a valuable and versatile chiral substrate for stereocontrolled synthesis. It is accessible from inexpensive natural products like D-mannitol or ascorbic acid (Vitamin C), securing its position as a key component of the chiral pool. ucla.eduorgsyn.org The aldehyde functionality, combined with the protected diol, allows for a wide range of chemical transformations, making it a foundational starting material for the enantioselective synthesis of numerous natural products and bioactive molecules. documentsdelivered.com The conversion of (R)-glyceraldehyde acetonide to this compound, typically via a Wittig-type reaction, extends its utility by introducing a reactive alkene for further functionalization, such as metathesis or epoxidation reactions.
The strategic application of (R)-glyceraldehyde acetonide as a chiral synthon is evident in the total synthesis of a diverse array of molecular targets. Its fixed stereochemistry is adeptly transferred through synthetic sequences to establish the stereochemical identity of the final product. Researchers have successfully employed this building block to construct key fragments of larger molecules or as the core scaffold upon which complexity is built.
Several notable total syntheses that commence from (R)-glyceraldehyde acetonide highlight its significance in chiral pool strategies. These applications demonstrate the conversion of a simple, carbohydrate-derived molecule into complex structures with high levels of stereocontrol.
Table 1: Examples of Bioactive Molecules Synthesized from (R)-Glyceraldehyde Acetonide
| Target Molecule | Class | Brief Synthetic Application of the Chiral Synthon | Reference |
| Bengamide E | Natural Product | Utilized as the primary chiral building block. | |
| (+)-Tanikolide | Macrolide | Served as the starting material for stereoselective synthesis. | |
| (+)-Hexanolide | Lactone | Employed as the key chiral substrate for the synthesis. | |
| (+)-5-epi-Cytoxazone | Oxazolidinone | Acted as the chiral precursor in the synthetic route. | |
| (R)-(-)-γ-Amino-β-hydroxybutyric acid (GABOB) | Antiepileptic Agent | Synthesized from ascorbic acid via (R)-glycerol acetonide. | ucla.edu |
The syntheses listed above underscore the versatility of this C3 synthon. For instance, in the synthesis of various lactones and macrolides, the stereocenter of (R)-glyceraldehyde acetonide dictates the stereochemistry of the final cyclic structure. The aldehyde group provides a handle for chain elongation, while the protected diol ensures the integrity of the original chiral center throughout the reaction sequence. This integration into a broader synthetic plan is a hallmark of an effective chiral pool strategy, where the initial chirality is preserved and translated into the final complex product. nih.gov
Stereochemical Investigations and Enantiomeric Control
Impact of R-Configuration on Synthetic Compatibility
The R-configuration of the hydroxyl group in (R)-4,5-Isopropylidene-2-pentenol profoundly influences its reactivity and compatibility in synthetic transformations, particularly in asymmetric synthesis where precise stereochemical control is paramount.
The enantiopure nature of this compound makes it a valuable substrate and building block in reactions mediated by enzymatic systems and chiral catalysts. These systems, themselves chiral, can differentiate between the enantiomers of a racemic mixture, often catalyzing a reaction for one enantiomer while leaving the other unreacted. This principle, known as kinetic resolution, is a cornerstone of asymmetric synthesis.
In the context of asymmetric transformations, chiral catalysts, such as those based on transition metals with chiral ligands, are designed to create a chiral environment around the substrate. nih.govnih.gov This environment favors the formation of one stereoisomer over another. The specific "R" configuration of this compound will determine how it fits into the active site of an enzyme or the coordination sphere of a metal catalyst, thereby influencing the stereochemical outcome of subsequent reactions. For instance, in a catalytic asymmetric reaction, the interaction between the R-configured alcohol and a chiral ligand can lead to the preferential formation of a specific diastereomer. rsc.orgresearchgate.netresearchgate.net
Enantiomeric Purity Assessment and Control
Ensuring the high enantiomeric purity of this compound is essential for its effective use in synthesis. Several analytical techniques are employed to determine the ratio of the (R)- and (S)-enantiomers in a sample, a measure known as enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. hplc.eumz-at.de As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for their broad applicability and high selectivity. mz-at.de The choice of mobile phase, a solvent that carries the sample through the column, is also critical for achieving optimal separation. mz-at.de By comparing the chromatogram of a sample to that of a known standard, the enantiomeric purity can be accurately determined.
Table 1: Chiral HPLC Separation Parameters
| Parameter | Description | Typical Values/Conditions |
| Chiral Stationary Phase | The chiral material packed in the HPLC column that enables enantiomeric separation. | Polysaccharide derivatives (e.g., CHIRALPAK® IA) mz-at.de |
| Mobile Phase | The solvent system that moves the sample through the column. | Hexane/Ethanol mixtures researchgate.net |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 - 2.0 mL/min |
| Detection | The method used to visualize the separated enantiomers as they exit the column. | UV-Vis Spectroscopy researchgate.net |
Polarimetry is a classic technique used to measure the optical activity of a chiral compound. anton-paar.com Chiral molecules have the ability to rotate the plane of plane-polarized light. libretexts.org A polarimeter is an instrument that measures the angle of this rotation. youtube.comtorontech.com The direction and magnitude of the rotation are characteristic of a specific enantiomer. The (R)-enantiomer will rotate the plane of polarized light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while the (S)-enantiomer will rotate it in the opposite direction by an equal amount. youtube.com A racemic mixture, containing equal amounts of both enantiomers, will not rotate plane-polarized light and is therefore optically inactive. pacificbiolabs.com The specific rotation, [α], is a standardized measure of a compound's optical activity and can be used to help determine its enantiomeric purity. libretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and stereochemistry of molecules. doi.orgguidechem.com While standard NMR techniques cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separate signals for the enantiomers in the NMR spectrum. nih.gov Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, which can be used to elucidate the relative stereochemistry of a molecule. nih.govresearchgate.net This information is crucial for confirming the "R" configuration of the chiral center in this compound. researchgate.net
A common and reliable method for determining the enantiomeric excess of a chiral alcohol is through derivatization with a chiral reagent to form diastereomers. umn.edu The most well-known of these reagents is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. nih.govresearchgate.net The chiral alcohol is reacted with both enantiomers of Mosher's acid chloride, (R)- and (S)-MTPA-Cl, in separate reactions to form diastereomeric esters, known as Mosher esters. umn.edu
These diastereomers have different physical properties, including distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. researchgate.net By analyzing the NMR spectra of the two diastereomeric esters, it is possible to determine the relative amounts of each enantiomer present in the original alcohol sample and thus calculate the enantiomeric excess. umn.edutcichemicals.com The differences in the chemical shifts of protons near the chiral center in the two diastereomeric esters can also be used to assign the absolute configuration of the original alcohol based on an established empirical model. nih.govutoronto.ca
Comparative Analysis with the (S)-Enantiomer: Differences in Synthetic Utility
The distinct three-dimensional arrangements of (R)- and (S)-4,5-isopropylidene-2-pentenol are fundamental to their roles in asymmetric synthesis, where the primary goal is the selective production of a single stereoisomer of a target molecule. While both are structurally similar, their applications in the laboratory are not interchangeable; they are enantiomers, meaning one is the non-superimposable mirror image of the other. This mirror-image relationship is the critical factor that defines their differing synthetic utility.
In the realm of enantioselective synthesis, the choice between the (R)- and (S)-enantiomer is a strategic decision that dictates the chirality of the final product. The (R)-enantiomer serves as a chiral template to introduce a specific stereocenter, leading to the formation of one enantiomer of a target compound. Conversely, the (S)-enantiomer is employed to generate the corresponding opposite enantiomer. This complementary function is the cornerstone of modern pharmaceutical and natural product synthesis, where a specific stereoisomer is often responsible for the desired biological activity.
The differing utility is rooted in the way the spatial orientation of the hydroxyl group influences the stereochemical course of key chemical reactions. In processes like asymmetric epoxidation or catalytic asymmetric allylic alkylation (AAA), the pre-existing chiral center in the pentenol molecule directs the incoming reagents to a specific face of the carbon-carbon double bond. For instance, using a specific chiral catalyst system, the (R)-enantiomer will guide a reaction to produce a specific stereochemical outcome, while the (S)-enantiomer, under the same conditions, will yield the mirror-image product.
A clear illustration of this principle is found in the synthesis of various natural products, where access to both enantiomers of a chiral building block allows for the synthesis of either enantiomer of the final target. For example, in the synthesis of the antibiotic (-)-Malyngolide, a chiral precursor derived from an (R)-configured starting material would be required. To synthesize its unnatural enantiomer, (+)-Malyngolide, a chemist would start from the corresponding (S)-configured building block. The ability to access both enantiomers of a target is crucial for studying the structure-activity relationship of bioactive molecules. nih.govacs.orgnih.gov
The following interactive table details the comparative utility of these enantiomers in the synthesis of representative chiral natural products.
| Target Molecule Enantiomer | Required Starting Enantiomer | Key Stereochemistry-Defining Reaction | Rationale |
|---|---|---|---|
| (-)-Malyngolide | This compound or equivalent (R)-precursor | Asymmetric Allylic Alkylation / Asymmetric Epoxidation | The (R)-configuration of the starting material directs the formation of the specific stereocenter required for the natural enantiomer of Malyngolide. acs.orgnih.gov |
| (+)-Malyngolide | (S)-4,5-Isopropylidene-2-pentenol or equivalent (S)-precursor | Asymmetric Allylic Alkylation / Asymmetric Epoxidation | The (S)-configuration of the starting material leads to the formation of the unnatural, opposite enantiomer of Malyngolide. lookchem.com |
| (+)-Eldanolide | Precursor derived from (R)-allylic alcohol | Sharpless Asymmetric Epoxidation | The synthesis of this insect pheromone relies on a chiral epoxy alcohol, the stereochemistry of which is set by the (R)-enantiomer of the starting allylic alcohol. researchgate.net |
| (-)-Eldanolide | Precursor derived from (S)-allylic alcohol | Sharpless Asymmetric Epoxidation | To obtain the opposite enantiomer of the pheromone, the (S)-allylic alcohol would be used, demonstrating the principle of enantiomeric control. researchgate.net |
This deliberate selection of a specific enantiomeric starting material is a powerful and widely employed strategy. It grants chemists precise control over the stereochemical outcome of a synthetic sequence, providing access to complex chiral molecules that are essential for research and development in medicine and materials science. wikipedia.org
Advanced Methodological Considerations in Research
Computational Chemistry in Predicting Reactivity and Stereoselectivity
Computational chemistry has emerged as a powerful tool in modern organic synthesis, offering profound insights into reaction mechanisms and enabling the prediction of reactivity and stereoselectivity. For reactions involving chiral molecules such as (R)-4,5-Isopropylidene-2-pentenol, computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the subtle energetic differences that govern stereochemical outcomes.
DFT calculations allow for the modeling of molecular structures, including reactants, transition states, and products. By calculating the potential energy surface of a reaction, chemists can identify the lowest energy pathways and thus predict the most likely products. These calculations are crucial for understanding the origins of stereoselectivity in asymmetric reactions. For instance, in the Sharpless asymmetric epoxidation of allylic alcohols, a reaction relevant to the functionalization of this compound, DFT has been used to model the transition state assembly, providing a rationalization for the observed high degree of enantioselectivity.
A pertinent example of the application of computational chemistry is in the study of allylic substitution reactions. While specific DFT studies on this compound are not widely published, the principles can be illustrated through studies on analogous allylic alcohols. For example, in the palladium-catalyzed amination of allylic alcohols, DFT calculations have been instrumental in elucidating the reaction mechanism. mdpi.com These studies have shown how the coordination of the substrate to the metal center, the nature of the ligands, and the presence of additives can influence the energetics of the transition states for different stereochemical pathways. mdpi.com
The general approach involves:
Conformational Analysis: Identifying the most stable conformations of the reactants and catalyst.
Transition State Searching: Locating the transition state structures for all possible stereoisomeric pathways.
Energy Calculations: Computing the free energies of the transition states to determine the activation barriers for each pathway. The pathway with the lowest activation energy is predicted to be the major one.
These computational insights not only rationalize experimental observations but also guide the design of new catalysts and reaction conditions to achieve higher selectivity.
| Computational Method | Application in Stereoselectivity Prediction | Key Insights |
| Density Functional Theory (DFT) | Modeling transition state geometries and energies in asymmetric catalysis. | Provides a quantitative understanding of the origins of stereoselectivity based on subtle energetic differences between diastereomeric transition states. |
| Ab initio methods | High-accuracy calculations for smaller, model systems to benchmark DFT results. | Offers a more rigorous theoretical foundation, though computationally more expensive. |
| Molecular Mechanics (MM) | Rapid conformational searching of large molecules and catalyst-substrate complexes. | Useful for pre-screening a large number of possible structures before more accurate DFT calculations. |
High-Throughput Screening for Catalytic Development
High-throughput screening (HTS) has revolutionized the discovery and optimization of catalysts for a wide array of chemical transformations, including those involving substrates like this compound. numberanalytics.com This methodology allows for the rapid and parallel testing of large libraries of potential catalysts and reaction conditions, significantly accelerating the development process compared to traditional one-at-a-time experimentation. numberanalytics.com
The core principle of HTS in catalysis involves the miniaturization and automation of reactions in well-plate formats (e.g., 96-well or 384-well plates). sigmaaldrich.com Each well contains a unique combination of a potential catalyst, ligands, solvents, and other additives. The reactions are then initiated simultaneously under controlled conditions.
A critical component of HTS is the development of rapid and sensitive analytical methods to assess the outcome of each reaction. mpg.de Common techniques include:
Mass Spectrometry (MS): For direct analysis of product formation and conversion.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For separation and quantification of products and starting materials.
Spectroscopic Methods: UV-Vis, fluorescence, or infrared spectroscopy can be used to monitor the progress of reactions, often through the use of colorimetric or fluorogenic assays. mpg.de
Infrared Thermography: For exothermic reactions, the heat generated can be used as a rapid indicator of catalytic activity. mpg.de
For reactions involving this compound, HTS could be employed to screen for optimal catalysts for various transformations, such as:
Asymmetric Hydrogenation: To produce the corresponding saturated chiral diol.
Asymmetric Epoxidation: To generate chiral epoxy alcohols.
Metathesis Reactions: To form new carbon-carbon bonds.
The data generated from HTS experiments are typically vast and require sophisticated data analysis tools to identify "hits" – catalyst systems that exhibit high activity and selectivity. numberanalytics.com These hits can then be further optimized in more traditional laboratory settings.
| HTS Analytical Technique | Principle | Application in Catalysis |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Rapidly determines product formation and substrate conversion in parallel reactions. |
| Chromatography (GC/HPLC) | Separates components of a mixture for individual analysis. | Provides detailed information on product distribution and enantiomeric excess. |
| Infrared Thermography | Detects changes in temperature. | A fast and non-invasive method to screen for active catalysts in exothermic reactions. mpg.de |
| Fluorescence Spectroscopy | Measures the fluorescence from a sample. | Highly sensitive method for detecting the formation of fluorescent products or the consumption of fluorescently-labeled substrates. |
Mechanistic Studies of Reactions Involving this compound
Understanding the detailed reaction mechanism is fundamental to controlling the outcome of chemical transformations involving this compound. Mechanistic studies aim to elucidate the step-by-step pathway from reactants to products, including the identification of any intermediates and transition states.
Several experimental and theoretical techniques are employed in mechanistic investigations:
Kinetic Studies: Measuring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading can provide valuable information about the rate-determining step and the composition of the transition state.
Isotopic Labeling: Replacing an atom in a reactant with one of its isotopes (e.g., deuterium (B1214612) for hydrogen) can help to determine which bonds are broken and formed during the reaction. The observation of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) is a powerful tool for probing transition state structures.
Spectroscopic Identification of Intermediates: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be used to detect and characterize transient intermediates that are formed during the course of a reaction. In some cases, low-temperature experiments can be used to trap and study these intermediates.
Computational Modeling: As discussed in section 6.1, computational methods like DFT are invaluable for mapping out the entire reaction pathway, providing theoretical support for proposed mechanisms and helping to distinguish between alternative possibilities.
A relevant example is the mechanistic study of palladium-catalyzed allylic substitution reactions of allylic alcohols. mdpi.com For a substrate like this compound, a key mechanistic question is whether the reaction proceeds through an outer-sphere or inner-sphere nucleophilic attack on a palladium-pi-allyl intermediate. Mechanistic studies, often combining kinetic data, in-situ spectroscopy, and computational modeling, can provide a detailed picture of the catalytic cycle. For instance, DFT calculations have been used to investigate the role of co-catalysts, such as ureas, in facilitating the activation of the allylic alcohol through a cooperative hydrogen-bonding network. mdpi.com
| Mechanistic Technique | Information Gained | Example Application |
| Kinetic Analysis | Rate law, activation parameters, rate-determining step. | Determining the order of reaction with respect to the catalyst and substrates in an asymmetric hydrogenation. |
| Isotopic Labeling | Bond cleavage/formation in the rate-determining step. | Using deuterium-labeled this compound to probe the mechanism of a C-H activation step. |
| In-situ Spectroscopy (NMR, IR) | Identification and characterization of reaction intermediates. | Observing the formation of a palladium-pi-allyl complex during a catalytic cycle. |
| Computational Chemistry (DFT) | Energetics of the entire reaction pathway, transition state structures. | Differentiating between competing mechanistic pathways for an epoxidation reaction. |
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Routes
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has spurred the development of more efficient and environmentally friendly synthetic routes to key chiral intermediates like (R)-4,5-Isopropylidene-2-pentenol. Modern research is focused on moving away from classical resolutions and stoichiometric chiral reagents towards catalytic and biocatalytic methods that offer higher atom economy and reduced waste.
Chemoenzymatic sequential catalysis represents a promising and ecofriendly approach. acs.org This strategy combines the selectivity of enzymes with the efficiency of chemical catalysts. For instance, a highly selective carbonic anhydrase II can be used in conjunction with chemical catalysts to synthesize chiral alcohols from readily available starting materials like alkanes, alkenes, and alkynes under mild reaction conditions. acs.org This avoids the need for expensive chiral ligands and simplifies operational procedures. acs.org
Biocatalysis, in particular, has emerged as a powerful tool for industrial-scale synthesis. nih.gov Enzymes such as lipases and alcohol dehydrogenases are increasingly used for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral alcohols. These enzymatic processes often exhibit high enantioselectivity and can be performed in aqueous media, aligning with the principles of green chemistry. The development of robust and reusable enzyme preparations is a key area of ongoing research to improve the economic viability of these routes.
Recent advancements also include the exploration of novel starting materials and reaction pathways. For example, methods have been developed for the synthesis of related chiral synthons from readily available sugars like D-ribose, although some of these routes can involve costly or hazardous reagents. google.com The focus remains on developing streamlined processes that minimize purification steps and avoid toxic materials. google.com
Exploration of New Catalytic Systems for Enhanced Enantioselectivity
The enantioselectivity of the synthetic route is paramount in the production of this compound. Research is actively pursuing the discovery and optimization of catalytic systems that can deliver high enantiomeric excess (ee) under mild and practical conditions.
Palladium-catalyzed asymmetric cyclization is one area of intense investigation for the synthesis of various chiral molecules. oaepublish.com While not directly applied to this compound in the provided context, the principles of using chiral ligands to control the stereochemical outcome of a reaction are highly relevant. The development of new chiral ligands is a continuous effort to improve the enantioselectivity and substrate scope of these catalytic systems.
Enzymatic catalysis offers exceptional enantioselectivity. acs.org For example, chemoenzymatic systems have been shown to produce chiral alcohols with excellent enantioselectivity, often exceeding 90% ee and in some cases reaching up to 99% ee. acs.org The specificity of enzymes allows for the highly selective transformation of a prochiral substrate or the resolution of a racemic mixture.
The table below summarizes some of the catalytic systems being explored for the synthesis of chiral alcohols, which is a key functional group in the target compound.
| Catalyst Type | Catalyst/Ligand Example | Starting Material Class | Achieved Enantioselectivity (ee) | Reference |
| Chemoenzymatic | Carbonic Anhydrase II & Chemical Catalysts | Alkanes, Alkenes, Alkynes | Up to 99% | acs.org |
| Palladium-based | Pd₂(dba)₃·CHCl₃ with Chiral Ligands | Vinylbenzoxazinanones & 1-diazonaphthalene-2(1H)-ones | Up to 97% | oaepublish.com |
Expanded Applications in Emerging Chemical Fields
As a versatile chiral building block, this compound is finding applications in an expanding range of chemical fields, particularly in the synthesis of biologically active molecules and complex natural products. google.comkb.dk
Its primary utility lies in its role as a synthetic intermediate. The protected diol provides stereochemical control, while the allylic alcohol can be readily functionalized through reactions like oxidation, reduction, and substitution. This allows for the introduction of new functional groups and the elaboration of the carbon skeleton to construct more complex target molecules.
In medicinal chemistry, this compound serves as a precursor for the asymmetric synthesis of various pharmaceuticals. Research has indicated its potential use in developing antiviral agents, with some suggesting a mechanism of action similar to neuraminidase inhibitors used against influenza viruses. Furthermore, its derivatives are being investigated for their anti-inflammatory properties, which could lead to new treatments for inflammatory diseases.
The synthesis of natural products is another area where this compound and related chiral synthons are of significant interest. nih.govresearchgate.net Many natural products possess complex stereochemistry, and starting with a pre-defined chiral center, such as that in this compound, can significantly simplify the synthetic route. It is a key component in the synthesis of prostaglandins, carbanucleosides, and azasugars. google.com
The table below highlights some of the emerging applications of this chiral building block.
| Application Area | Specific Use | Potential Outcome | Reference |
| Medicinal Chemistry | Synthesis of antiviral agents | New treatments for viral infections like influenza | |
| Medicinal Chemistry | Synthesis of anti-inflammatory compounds | Novel therapies for inflammatory diseases | |
| Natural Product Synthesis | Intermediate for complex molecules | Efficient synthesis of bioactive natural products | google.comnih.govresearchgate.net |
| Asymmetric Synthesis | Chiral building block | Access to a wide range of enantiopure compounds | kb.dk |
Challenges and Prospects in Large-Scale Enantiopure Production
Despite the advancements in synthetic methodology, the large-scale production of enantiopure this compound still presents several challenges. Overcoming these hurdles is crucial for its widespread and cost-effective use in industrial applications.
Achieving high enantioselectivity on an industrial scale can be difficult to maintain. researchgate.net Reactions that perform well in a laboratory setting may not be as efficient or selective when scaled up. Catalyst deactivation, mass transfer limitations, and heat dissipation can all impact the performance of the catalytic system. Therefore, robust and scalable catalytic processes are essential.
The table below outlines some of the key challenges and potential solutions in the large-scale production of this compound.
| Challenge | Description | Potential Solution | Reference |
| Cost of Reagents | High cost of chiral catalysts and starting materials. | Development of more efficient and recyclable catalysts; use of cheaper, readily available starting materials. | google.com |
| Safety and Environmental Concerns | Use of toxic and hazardous reagents. | Implementation of green chemistry principles, such as biocatalysis and the use of less hazardous solvents. | nih.govgoogle.com |
| Scalability of Enantioselectivity | Difficulty in maintaining high enantioselectivity at an industrial scale. | Development of robust and highly active catalytic systems; optimization of reaction conditions for large-scale reactors. | researchgate.net |
| Process Efficiency | Long reaction times, low yields, and difficult purification. | Development of continuous flow processes; use of more efficient separation and purification techniques. | google.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-4,5-Isopropylidene-2-pentenol, and how can enantiomeric purity be ensured?
- Methodological Answer : Utilize stereoselective synthesis techniques, such as asymmetric catalysis or chiral auxiliary strategies, to favor the (R)-configuration. Monitor enantiomeric purity via chiral HPLC or polarimetry. Intermediate characterization with - and -NMR can confirm structural integrity. For example, isopropylidene-protected intermediates (common in carbohydrate chemistry) require acid-catalyzed cyclization under controlled conditions (e.g., anhydrous HCl in acetone) to avoid racemization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine -NMR (to confirm vinyl proton splitting patterns and isopropylidene methyl groups) and IR spectroscopy (to identify hydroxyl and ether stretching frequencies). Mass spectrometry (EI or ESI) can validate molecular weight, while X-ray crystallography resolves absolute stereochemistry if single crystals are obtainable. Cross-reference spectral data with computational simulations (e.g., DFT) for validation .
Q. How does the isopropylidene group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct kinetic studies by exposing the compound to buffered solutions (pH 1–13) at controlled temperatures. Monitor degradation via UV-Vis or HPLC. The isopropylidene group’s acid sensitivity suggests instability in strongly acidic conditions, requiring neutral or mildly basic environments for storage. Compare results with structurally similar ketal-protected alcohols for trends .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and predict enantioselectivity in nucleophilic additions or cycloadditions. Compare computational results with experimental (enantiomeric excess) values from asymmetric syntheses. Hybrid approaches, such as combining receptor-based ML models with wet-lab data, can resolve discrepancies between predicted and observed stereochemistry .
Q. What experimental strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Design controlled experiments to isolate variables (e.g., catalyst loading, solvent polarity, and temperature). Use in-situ FTIR or -NMR to track reaction intermediates. Triangulate findings with meta-analyses of existing literature to identify methodological biases (e.g., variations in ligand purity or moisture levels) .
Q. How does the compound’s stereochemistry affect its interactions with chiral catalysts or enzymes in biocatalytic transformations?
- Methodological Answer : Perform enzyme screening (e.g., lipases or ketoreductases) to assess enantioselective recognition. Use molecular docking simulations to map binding interactions between the (R)-configured alcohol and enzyme active sites. Validate with kinetic resolution experiments (e.g., monitoring conversion rates via GC-MS) .
Q. What are the challenges in scaling up the synthesis of this compound without compromising stereochemical integrity?
- Methodological Answer : Optimize batch processes by minimizing shear stress and temperature gradients. Implement continuous-flow systems to enhance reproducibility. Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (e.g., enantiomeric ratio). Compare scalability data with pilot studies on analogous isopropylidene-protected compounds .
Methodological Considerations
- Data Validation : Ensure reliability via triangulation (e.g., combining spectroscopic, chromatographic, and computational data) .
- Contradiction Analysis : Use systematic meta-reviews to identify gaps in experimental protocols (e.g., inconsistent reagent grades or reaction times) .
- Advanced Techniques : Leverage microspectroscopic imaging (e.g., AFM-IR) for nanoscale surface interaction studies, particularly relevant for stability assessments in heterogeneous catalysis .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
